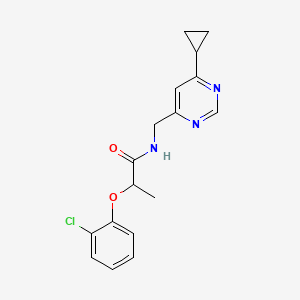![molecular formula C20H26ClN3O4S B2472348 2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216403-91-6](/img/structure/B2472348.png)
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of a carboxamide moiety (CONH2) in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as indole 2 and 3-carboxamide derivatives, are synthesized using conventional techniques .Molecular Structure Analysis
The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring. The compound also contains a carboxamide group, which is known to form hydrogen bonds with various enzymes and proteins .Scientific Research Applications
Antibacterial Activity
DPTP has shown promising antibacterial properties. Research indicates that derivatives of thienopyridine, the core structure of DPTP, exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This makes DPTP a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Antitumor and Anticancer Research
Thienopyridine derivatives, including DPTP, have been studied for their antitumor and anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is particularly valuable in the development of new chemotherapeutic agents that can target specific cancer types with minimal side effects.
Anti-inflammatory Applications
DPTP and its analogs have been investigated for their anti-inflammatory effects. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes . This property is beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antithrombotic and Antiplatelet Activity
Research has shown that thienopyridine derivatives, including DPTP, possess antithrombotic and antiplatelet activities . These compounds can prevent blood clot formation by inhibiting platelet aggregation, making them useful in the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction.
Neuroprotective Effects
DPTP has potential neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and apoptosis, thereby slowing the progression of these debilitating conditions.
Antiallergic Properties
Thienopyridine derivatives, including DPTP, have been studied for their antiallergic properties . These compounds can inhibit the release of histamines and other mediators involved in allergic reactions, providing relief from symptoms of allergies and asthma.
Future Directions
properties
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-4-9-23-10-8-12-15(11-23)28-20(16(12)18(21)24)22-19(25)13-6-5-7-14(26-2)17(13)27-3;/h5-7H,4,8-11H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWASLKTVGKUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)


![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)




![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2472286.png)

